molecular formula C11H16N2 B12340691 3-(1-Aminocyclopentyl)aniline

3-(1-Aminocyclopentyl)aniline

Cat. No.: B12340691
M. Wt: 176.26 g/mol
InChI Key: AEZRKSYFAAYIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminocyclopentyl)aniline is an organic compound with the molecular formula C11H16N2 It consists of an aniline moiety substituted with a 1-aminocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopentyl)aniline typically involves the nucleophilic substitution of a halogenated arene with an amine. One common method is the reduction of nitroarenes, where a nitro group is reduced to an amine group under specific conditions . Another approach involves the palladium-catalyzed amination of aryl halides with primary amines .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration followed by reduction processes. The use of catalytic hydrogenation is also common in industrial settings to achieve high yields and purity .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-(1-aminocyclopentyl)aniline

InChI

InChI=1S/C11H16N2/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,12-13H2

InChI Key

AEZRKSYFAAYIHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.